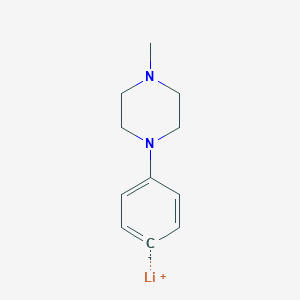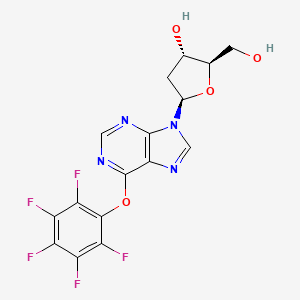
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine is a synthetic nucleoside analog
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pentafluorophenoxy group and the deoxy-beta-D-erythro-pentofuranosyl moiety.
Coupling Reaction: The pentafluorophenoxy group is then coupled with the purine base under specific reaction conditions, often involving a catalyst and a solvent.
Purification: The final product is purified using techniques such as column chromatography to ensure the desired compound is obtained in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the production time and cost.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pentafluorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized nucleoside analogs.
Applications De Recherche Scientifique
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA or RNA analog, which can be used in genetic research and biotechnology.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine involves its incorporation into nucleic acids. This incorporation can disrupt normal cellular processes, leading to various biological effects. The compound may target specific enzymes or pathways involved in DNA replication and repair, making it a valuable tool for studying these processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Deoxy-beta-D-erythro-pentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one
- N-(2-Deoxy-beta-D-erythro-pentofuranosyl) formamide
Uniqueness
Compared to similar compounds, 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine is unique due to the presence of the pentafluorophenoxy group. This group imparts distinct chemical and biological properties, making the compound particularly useful in specific research applications.
Propriétés
Numéro CAS |
163668-80-2 |
|---|---|
Formule moléculaire |
C16H11F5N4O4 |
Poids moléculaire |
418.27 g/mol |
Nom IUPAC |
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(2,3,4,5,6-pentafluorophenoxy)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C16H11F5N4O4/c17-8-9(18)11(20)14(12(21)10(8)19)29-16-13-15(22-3-23-16)25(4-24-13)7-1-5(27)6(2-26)28-7/h3-7,26-27H,1-2H2/t5-,6+,7+/m0/s1 |
Clé InChI |
QOADHVVCYMEYIM-RRKCRQDMSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3OC4=C(C(=C(C(=C4F)F)F)F)F)CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=CN=C3OC4=C(C(=C(C(=C4F)F)F)F)F)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


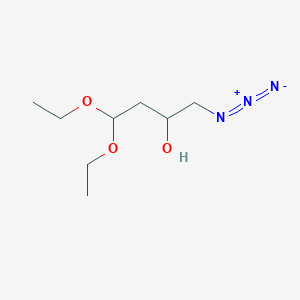
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
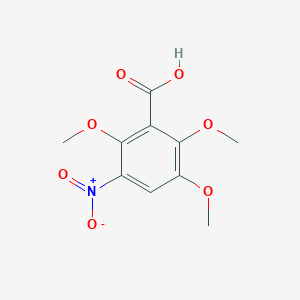
oxophosphanium](/img/structure/B14269673.png)


![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
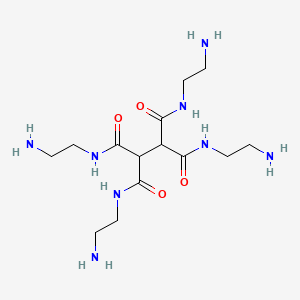
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
![2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid](/img/structure/B14269693.png)
![1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione](/img/structure/B14269700.png)
